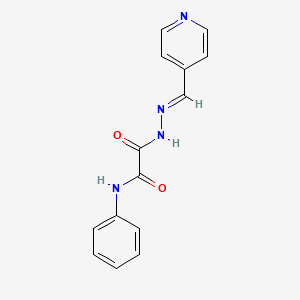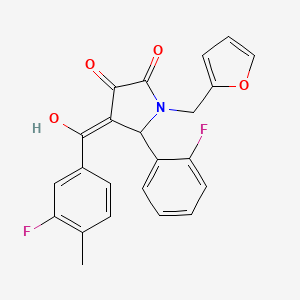
2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a formylamino group, and a phenoxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The formylamino group is then introduced via formylation reactions, and the phenoxyphenyl moiety is attached through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction can lead to the formation of reduced amine derivatives. Substitution reactions can produce a wide range of substituted phenoxyphenyl derivatives.
科学的研究の応用
2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and formylamino group are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-((4-Amino-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide
- 2-((4-(Methylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide
- 2-((4-(Hydroxyamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-((4-(Formylamino)-4H-1,2,4-triazol-3-YL)thio)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the formylamino group, which imparts distinct chemical and biological properties. This functional group can participate in specific interactions that are not possible with other similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
538336-34-4 |
|---|---|
分子式 |
C17H15N5O3S |
分子量 |
369.4 g/mol |
IUPAC名 |
2-[(4-formamido-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15N5O3S/c23-12-19-22-11-18-21-17(22)26-10-16(24)20-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,19,23)(H,20,24) |
InChIキー |
ZCTMGYAGAPFBCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=CN3NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)


![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)
![1-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12024069.png)

![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024087.png)

![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024109.png)
![N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024113.png)
